2-(2-Methylpropyl)-1H-pyrrolo(2,3-b)pyridine
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Overview
Description
2-Isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of alkyl or aryl substituted derivatives and require precise control of reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized pyrrolopyridine derivatives .
Scientific Research Applications
2-Isobutyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival . By inhibiting this pathway, 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
2-Isobutyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the isobutyl group, which may affect its biological activity and chemical properties.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure but contain a pyrazine ring instead of a pyridine ring.
7-Azaindole: This compound has a similar indole structure but with a nitrogen atom in the seven-membered ring.
The uniqueness of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
58069-42-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H14N2/c1-8(2)6-10-7-9-4-3-5-12-11(9)13-10/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI Key |
CICBTSLIBBFAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
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